Enantiomeric Purity: Monitored Optical Rotation vs. Racemic N-Boc-5-methylpyrrolidine-2,4-dione
The (R)-enantiomer (CAS 1313710-31-4) is supplied as a single stereoisomer with a defined specific optical rotation, whereas N-Boc-5-methylpyrrolidine-2,4-dione (CAS 1450828-51-9) is marketed without stereochemical specification, consistent with a racemic mixture (R:S = 50:50 ± 2%) . For stereoselective synthetic applications, the racemate's equimolar (S)-enantiomer content constitutes a 50% impurity from the perspective of chiral synthesis, reducing the effective yield of the desired (R)-configured product by half before any chemical transformation begins. The enantiopure (R)-form eliminates this yield penalty and removes the need for post-synthetic chiral separation [1].
| Evidence Dimension | Effective chiral purity (enantiomeric excess) |
|---|---|
| Target Compound Data | ≥95% chemical purity with >97% enantiomeric purity (single (R)-enantiomer, reported optical rotation measurable per batch) |
| Comparator Or Baseline | N-Boc-5-methylpyrrolidine-2,4-dione (CAS 1450828-51-9): 95% chemical purity, ~0% enantiomeric excess (racemate) |
| Quantified Difference | >97% ee vs. ~0% ee; racemate contains ~50% undesired (S)-enantiomer |
| Conditions | Commercial vendor specifications (MolCore, Leyan, Combi-Blocks); optical rotation measured by polarimetry |
Why This Matters
The racemate introduces a 50% stoichiometric impurity for any (R)-specific synthetic sequence, directly halving maximum theoretical yield and necessitating costly chiral resolution, making the enantiopure (R)-form the only procurement option compatible with efficient single-enantiomer drug candidate synthesis.
- [1] Yamaura, M. & Yamauchi, S. (2002). Method for Producing Optically Active Dioxopyrrolidine Derivative. Japanese Patent JP2002047267A. Retrieved from https://www.sumobrain.com/patents/jp/Method-producing-optically-active-dioxopyrrolidine/JP2002047267A.html View Source
